molecular formula C22H21IN2S B583726 4,5-Benzo-1/'-ethyl-3-methyl-chinathiacarbocyanineiodide CAS No. 143269-53-8

4,5-Benzo-1/'-ethyl-3-methyl-chinathiacarbocyanineiodide

Cat. No.: B583726
CAS No.: 143269-53-8
M. Wt: 472.388
InChI Key: UITSUJOMSNEMHJ-UHFFFAOYSA-M
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Description

4,5-Benzo-1’-ethyl-3-methyl-chinathiacarbocyanineiodide is a synthetic organic compound known for its unique structure and properties. It is commonly used in various scientific research applications due to its ability to interact with biological systems and its potential use in industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Benzo-1’-ethyl-3-methyl-chinathiacarbocyanineiodide typically involves the reaction of 4,5-benzo-1’-ethyl-3-methyl-chinathia with carbocyanine iodide under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-70°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: In industrial settings, the production of 4,5-Benzo-1’-ethyl-3-methyl-chinathiacarbocyanineiodide involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 4,5-Benzo-1’-ethyl-3-methyl-chinathiacarbocyanineiodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,5-Benzo-1’-ethyl-3-methyl-chinathiacarbocyanineiodide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,5-Benzo-1’-ethyl-3-methyl-chinathiacarbocyanineiodide involves its interaction with specific molecular targets and pathways. The compound binds to cellular components, leading to changes in cellular function and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their structure and function.

Comparison with Similar Compounds

  • 4,5-Benzo-1’-ethyl-3-methyl-chinathia
  • Carbocyanine iodide
  • 4,5-Benzo-1’-ethyl-3-methyl-chinathiacarbocyanine chloride

Comparison: 4,5-Benzo-1’-ethyl-3-methyl-chinathiacarbocyanineiodide is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits enhanced fluorescence and stability, making it more suitable for applications in fluorescence microscopy and imaging studies. Additionally, its ability to undergo various chemical reactions allows for the synthesis of a wide range of derivatives with tailored properties .

Properties

CAS No.

143269-53-8

Molecular Formula

C22H21IN2S

Molecular Weight

472.388

IUPAC Name

(2E)-2-[(E)-3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-3-methyl-1,3-benzothiazole;iodide

InChI

InChI=1S/C22H21N2S.HI/c1-3-24-18(16-15-17-9-4-5-11-19(17)24)10-8-14-22-23(2)20-12-6-7-13-21(20)25-22;/h4-16H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

UITSUJOMSNEMHJ-UHFFFAOYSA-M

SMILES

CC[N+]1=C(C=CC2=CC=CC=C21)C=CC=C3N(C4=CC=CC=C4S3)C.[I-]

Synonyms

4,5-Benzo-1/'-ethyl-3-methyl-chinathiacarbocyanineiodide

Origin of Product

United States

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